Methyl 4-bromo-1H-benzo[D]imidazole-2-carboxylate
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Overview
Description
Methyl 4-bromo-1H-benzo[D]imidazole-2-carboxylate is a chemical compound belonging to the benzimidazole family. Benzimidazoles are heterocyclic aromatic organic compounds that are known for their broad range of biological activities and applications in various fields such as pharmaceuticals, agriculture, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-bromo-1H-benzimidazole-2-carboxylate typically involves the cyclization of o-phenylenediamine with a carboxylic acid derivative under acidic or basic conditions. One common method involves the reaction of 4-bromo-1,2-phenylenediamine with methyl chloroformate in the presence of a base such as triethylamine . The reaction is carried out under reflux conditions, and the product is purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of methyl 4-bromo-1H-benzimidazole-2-carboxylate may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-bromo-1H-benzo[D]imidazole-2-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the 4-position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The benzimidazole ring can be oxidized or reduced under specific conditions to yield different derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide, potassium thiolate, and alkyl halides.
Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be used under controlled conditions.
Coupling Reactions: Palladium catalysts and bases such as potassium carbonate are commonly used in coupling reactions, often in solvents like toluene or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzimidazole derivatives, while coupling reactions can produce biaryl or heteroaryl compounds .
Scientific Research Applications
Methyl 4-bromo-1H-benzo[D]imidazole-2-carboxylate has several scientific research applications, including:
Mechanism of Action
The mechanism of action of methyl 4-bromo-1H-benzimidazole-2-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting their activity or altering their function. For example, benzimidazole derivatives are known to inhibit tubulin polymerization, which is crucial for cell division, making them effective anticancer agents . The molecular targets and pathways involved can vary based on the specific derivative and its intended use .
Comparison with Similar Compounds
Similar Compounds
2-Methylbenzimidazole: A simpler benzimidazole derivative with similar chemical properties but lacking the bromine and ester functional groups.
4-Bromo-1H-benzimidazole: Similar to methyl 4-bromo-1H-benzimidazole-2-carboxylate but without the ester group, making it less versatile in certain reactions.
Methyl 2-bromo-1H-benzimidazole-4-carboxylate: An isomer with the bromine and ester groups in different positions, which can lead to different reactivity and applications.
Uniqueness
Methyl 4-bromo-1H-benzo[D]imidazole-2-carboxylate is unique due to the presence of both the bromine and ester functional groups, which enhance its reactivity and versatility in chemical synthesis. These functional groups allow for a wide range of chemical modifications, making it a valuable intermediate in the synthesis of more complex molecules .
Properties
IUPAC Name |
methyl 4-bromo-1H-benzimidazole-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2O2/c1-14-9(13)8-11-6-4-2-3-5(10)7(6)12-8/h2-4H,1H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STVVHIRSIWVMFQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC2=C(N1)C=CC=C2Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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